molecular formula C5H2Br2ClNO B1424435 4,6-Dibromo-2-chloropyridin-3-ol CAS No. 1232433-22-5

4,6-Dibromo-2-chloropyridin-3-ol

Cat. No.: B1424435
CAS No.: 1232433-22-5
M. Wt: 287.33 g/mol
InChI Key: FBPKIHPCRBUNNM-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloropyridin-3-ol is a heterocyclic compound with the molecular formula C5H2Br2ClNO. It consists of a pyridine ring substituted with two bromine atoms, one chlorine atom, and a hydroxyl group . This compound was first synthesized by W. Ried in 1963 and is widely used as a bactericide and fungicide in agriculture and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,6-Dibromo-2-chloropyridin-3-ol involves the bromination and chlorination of pyridin-3-ol. The reaction typically uses bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. For example, potassium carbonate (K2CO3) and water (H2O) are added to a microwave reaction vessel, followed by the addition of this compound dissolved in acetonitrile (CH3CN). The reaction is then carried out under microwave irradiation to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-chloropyridin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloropyridin-3-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-chloropyridin-3-ol is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

4,6-dibromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPKIHPCRBUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704622
Record name 4,6-Dibromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-22-5
Record name 4,6-Dibromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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